

# Application Notes and Protocols for DIA-NN in Single-Cell Proteomics

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## Compound of Interest

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These application notes provide a comprehensive guide to utilizing DIA-NN, a powerful software suite, for the analysis of single-cell proteomics (SCP) data acquired via data-independent acquisition (DIA) mass spectrometry. DIA-NN leverages deep neural networks and advanced algorithms to enhance peptide identification and quantification from the complex spectra generated by single-cell inputs, enabling deep and robust proteome coverage in high-throughput applications.<sup>[1][2][3]</sup>

## Introduction to DIA-NN for Single-Cell Proteomics

Data-independent acquisition (DIA) has become a prominent method for single-cell proteomics by systematically fragmenting all peptides within predefined mass-to-charge ( $m/z$ ) windows, ensuring high reproducibility.<sup>[1]</sup> DIA-NN is a highly automated and user-friendly software that excels in processing this complex DIA data.<sup>[4]</sup> Its key advantages for SCP include:

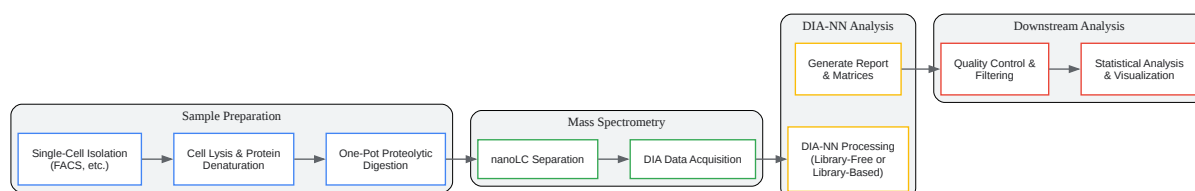
- **Enhanced Sensitivity:** Deep learning models improve the scoring of elution peaks, allowing for the confident identification of low-abundance peptides typical in single cells.<sup>[1][5]</sup>
- **High Data Completeness:** Advanced algorithms and strategies like match-between-runs (MBR) effectively minimize missing values across a cohort of single cells.<sup>[6][7]</sup>
- **Library-Free Capability:** DIA-NN can generate spectral libraries in silico directly from a protein sequence database (FASTA file), simplifying the workflow.<sup>[1][5]</sup> However, using a

sample-specific spectral library often improves speed and data completeness.[8]

- **Speed and Scalability:** The software is optimized for processing large datasets, making it ideal for high-throughput single-cell experiments.[4][7]

## Experimental and Computational Workflow

A successful single-cell proteomics experiment using DIA-NN involves a streamlined workflow from cell isolation to data analysis.



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**Caption:** High-level workflow for single-cell proteomics using DIA-NN.

### Protocol 1: Single-Cell Sample Preparation

This protocol is optimized to minimize sample loss, a critical factor in SCP.

- **Cell Isolation:** Isolate single cells into 384-well plates using Fluorescence-Activated Cell Sorting (FACS) or a cell dispenser.
- **Lysis and Digestion:**
  - Add lysis and digestion buffer directly to each well. A common approach is a "one-pot" method which avoids sample transfer steps.[9]

- A typical buffer might contain heat-stable proteases like Trypsin and Lys-C in a solution that facilitates lysis and digestion (e.g., containing 10% acetonitrile).[9]
- Incubate at 37°C for 12-16 hours to ensure complete protein digestion.[10]
- Peptide Cleanup (Optional but Recommended): For SCP, cleanup is often integrated into the LC setup with a trap column to avoid sample loss associated with offline methods like SPE StageTips.[10]

## Protocol 2: nanoLC-MS/MS Data Acquisition

- LC System: Use a high-performance nano-liquid chromatography (nanoLC) system, such as a Dionex Ultimate 3000.[5]
- Column: Employ a C18 analytical column suitable for low-flow rates.
- Gradient: Use a chromatographic gradient optimized for single-cell loads. Short gradients (e.g., 5-30 minutes) are often used to increase throughput.[7][11]
- Mass Spectrometer: Acquire data on a high-resolution mass spectrometer (e.g., Thermo Q Exactive series, Orbitrap Astral, or Bruker timsTOF series) in DIA mode.[5][6]
- DIA Method: Define a DIA scheme with multiple precursor isolation windows covering the desired m/z range (e.g., 400-900 m/z).[12]

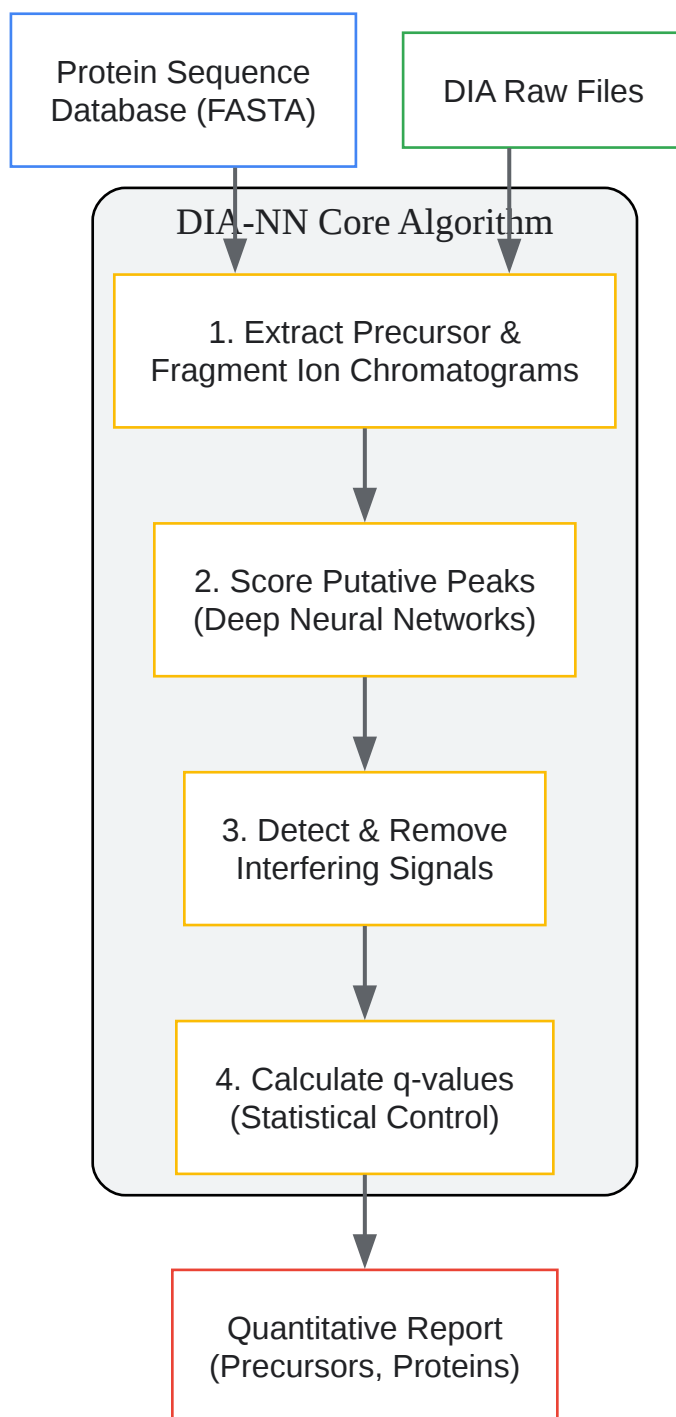
## Protocol 3: DIA-NN Data Processing

DIA-NN can be run in two main modes: library-free or library-based. For SCP, generating a project-specific library from a small "bulk" sample (e.g., 10-100 cells) is recommended as it increases processing speed and data completeness.[8]

### Step 1: Spectral Library Generation (Recommended)

- Acquire DIA data from a "bulk" sample (e.g., 100 FACS-sorted cells) using the same LC-MS method as the single cells.[8]
- In DIA-NN, add the raw file(s) from the bulk sample.

- Provide a FASTA file for the relevant organism.[6]
- Enable library-free search in DIA-NN to generate a spectral library from this data. Specify a name for the "Output library" file.[8]



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**Caption:** Logical flow of the core DIA-NN data processing algorithm.

#### Step 2: Analysis of Single-Cell Data

- Open DIA-NN and add the raw DIA files for all single-cell samples.
- Add the same FASTA file used for library generation.
- If using a pre-generated library, add it in the "Spectral Library" field. Otherwise, proceed with a library-free search.
- Configure the parameters as detailed in Table 1. For SCP, it is crucial to adjust settings for low sample amounts.[\[6\]](#)
- Specify the "Main output" file name and location.[\[4\]](#)
- Click "Run" to start the analysis.

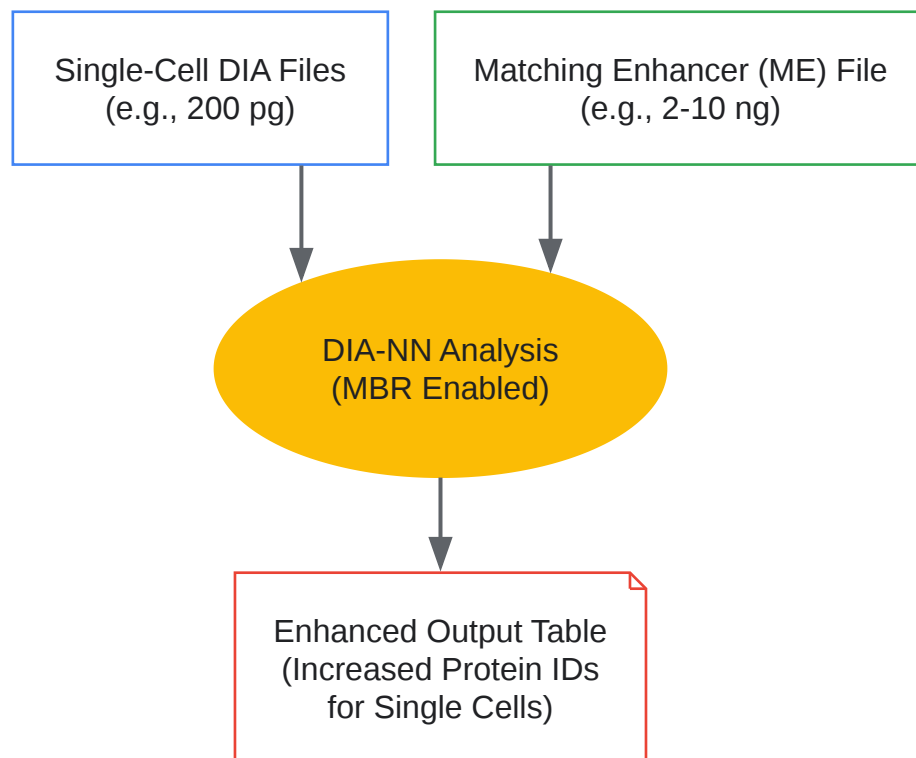
## Quantitative Data and Software Parameters

### Table 1: Key DIA-NN Parameters for Single-Cell Proteomics Analysis

Parameter	Recommended Setting	Rationale / Comment
Library Generation	Library-free or Library-based	A sample-specific library from 10-100 cells is often faster and more sensitive.[8]
Missed cleavages	1	Reduces search space and false positives for low-input samples.[6]
Peptide length range	7-50	Standard setting.[6]
Precursor charge range	2-4	Standard setting for tryptic peptides.[6]
Mass accuracy (MS2)	15.0 ppm (timsTOF), 10.0 ppm (Astral) or 0 (auto-optimize)	Set based on instrument performance. Auto-optimization is a good default.[4]
MS1 accuracy	15.0 ppm (timsTOF), 4.0 ppm (Astral) or 0 (auto-optimize)	Set based on instrument performance. Auto-optimization is a good default.[4]
Scan window	5 (for single cells)	A specific setting for low-input analysis that adjusts the algorithm's expectation for elution peak width.[6]
Match between runs (MBR)	Enabled	Essential for reducing missing values across single cells by transferring identifications.[6]
Quantification strategy	Any LC (high precision)	Recommended for precursor quantification.[6]
FDR	1% (precursor & protein)	Standard threshold for confident identifications.[6]

## DIA-ME: A Strategy for Deeper Coverage

The "matching enhancer" (DIA-ME) strategy can dramatically improve proteome coverage from single cells.[6] This involves co-processing the low-input single-cell files with a higher-input "enhancer" sample (e.g., 1-10 ng of cell lysate or a 10-cell sample) in the same DIA-NN analysis with MBR enabled.[6] DIA-NN uses the features confidently identified in the enhancer sample to guide the extraction of the same features from the single-cell runs, significantly boosting identifications while maintaining a low false discovery rate.[6]



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**Caption:** The DIA-ME workflow combines low- and high-input samples.

## Table 2: Example DIA-NN Quantitative Output (Main Report File)

The primary output is a report file (e.g., report.tsv or report.parquet) containing detailed precursor-level information.[4] DIA-NN also generates user-friendly matrix files for protein groups (.pg\_matrix.tsv) and genes (.unique\_genes\_matrix.tsv).[4]

File.Name	Protein.Group	Genes	Precursor.Id	Precursor.Normalised	PG.MaxLFQ
Single_Cell_Run1	P02768;...	ALB;...	_AADDTWEPFASGK_2	2450.7	18950.4
Single_Cell_Run1	Q9Y6R4	TFRC	_VNVSDGNAVWNYANK_3	1205.1	9875.2
Single_Cell_Run2	P02768;...	ALB;...	_AADDTWEPFASGK_2	3102.3	21044.8
Single_Cell_Run2	Q9Y6R4	TFRC	_VNVSDGNAVWNYANK_3	998.6	8540.1

- Precursor.Normalised: Normalised precursor quantity.
- PG.MaxLFQ: MaxLFQ-calculated protein group quantity, suitable for downstream statistical analysis.[\[13\]](#)

## Table 3: Typical Performance Metrics in Single-Cell DIA Proteomics

The number of identified proteins can vary significantly based on the cell type, LC gradient length, and mass spectrometer sensitivity.



Sample Type	LC Gradient	Analysis Strategy	Avg. Protein Groups Identified	Median CV (%)	Reference
1 ng HeLa peptides	15 min	DIA-NN (MBR)	~3,300	-	<a href="#">[6]</a>
1 ng HeLa peptides	15 min	DIA-NN (DIA-ME, 10x)	~4,650	-	<a href="#">[6]</a>
200 pg U-2 OS cells	-	DIA-NN (DIA-ME)	>3,000	-	<a href="#">[6]</a>
Single HeLa Cells	40 SPD*	DIA-NN	~4,380	-	<a href="#">[12]</a>
Mixed Proteomes	-	DIA-NN	-	4.9 - 11.8	<a href="#">[14]</a>

\*SPD = Samples Per Day, referring to a high-throughput LC method.

## Downstream Data Handling

The output from DIA-NN is ready for downstream analysis.[\[15\]](#)

- R Packages: The diann R package can be used to process the main report file. The scp package is specifically designed for handling and analyzing single-cell proteomics data structures.[\[16\]](#)
- GUI Tools: DIAgui is a user-friendly R Shiny application that processes DIA-NN output, performs MaxLFQ quantification, and provides visualization tools.[\[15\]](#)
- Skyline: The output from DIA-NN can be imported into Skyline for manual inspection of peak quality and fragment chromatograms, adding an extra layer of validation.[\[17\]](#)

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